molecular formula C8H8BrF3N2O2 B1483633 4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2091131-10-9

4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483633
CAS No.: 2091131-10-9
M. Wt: 301.06 g/mol
InChI Key: IDSVFNPBUGEAJV-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block designed for advanced research and development, particularly in medicinal and agrochemical chemistry. Its molecular architecture incorporates three key functional handles: the bromo substituent, the trifluoromethyl group, and the carboxylic acid, which allow for extensive structural diversification through cross-coupling, functional group interconversion, and metal-coordination chemistry . The trifluoromethyl group is a critical pharmacophore in modern drug discovery, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets through its high electronegativity and lipophilicity . This makes the compound a valuable precursor in the synthesis of potential kinase inhibitors and other biologically active molecules . Furthermore, the pyrazole core is a prominent scaffold in supramolecular chemistry and materials science, where its capacity for directional hydrogen bonding and other non-covalent interactions can be exploited to engineer novel metal-organic frameworks (MOFs) and functional coordination polymers . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2O2/c1-3(2)14-5(7(15)16)4(9)6(13-14)8(10,11)12/h3H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSVFNPBUGEAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. The unique molecular structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its lipophilicity and potential interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The chemical formula of this compound is C9H10BrF3N2O2C_9H_{10}BrF_3N_2O_2. Its structural features include:

  • Bromine at position 4
  • Isopropyl group at position 1
  • Trifluoromethyl group at position 3
  • Carboxylic acid functionality at position 5

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have demonstrated that derivatives of this compound can reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Notably, studies have reported cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes some key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of angiogenesis

These results indicate that the compound not only inhibits cell proliferation but may also induce apoptosis through various signaling pathways.

The interaction of this compound with specific molecular targets has been a focal point in understanding its biological activity. The trifluoromethyl group enhances binding affinity to protein targets, which may include enzymes and receptors involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative exhibited an IC50 value of 3.79 µM, demonstrating significant cytotoxicity and potential as a lead compound for breast cancer therapy.
  • Study on NCI-H460 Cells : Another derivative showed an IC50 value of 42.30 µM and was noted for its ability to inhibit angiogenesis, a critical factor in tumor growth and metastasis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties/Applications Reference
4-Bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 3: -CF₃; 4: Br; 5: COOH Antiviral activity (measles virus inhibition); balanced lipophilicity/solubility
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: -CF₃; 4: Br; 5: COOH Intermediate for polymerase inhibitors; lower steric bulk than isopropyl analog
4-Bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: 2-Hydroxyethyl; 3: -CF₃; 4: Br; 5: COOH Discontinued due to instability; hydrophilic but prone to degradation
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1: Propanoic acid chain; 3: -CF₃; 4: Br; 5: Me Bulkier substituent reduces target binding; limited antiviral efficacy
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1: Methyl; 3: -CF₂H; 4: Cl; 5: COOH Agrochemical applications (fungicides); reduced halogen size alters reactivity

Key Observations :

  • Position 1 Substituents :
    • Isopropyl (target compound) enhances steric bulk compared to methyl (), improving target binding in viral polymerase inhibition .
    • 2-Hydroxyethyl () increases hydrophilicity but introduces instability, leading to discontinuation .
  • Position 3 Substituents :
    • -CF₃ (target compound) provides electron-withdrawing effects and metabolic stability, critical for antiviral activity. -CF₂H () offers weaker electronegativity, shifting applications to agrochemicals .
  • Position 4 Halogens :
    • Br (target compound) vs. Cl (): Bromine’s larger atomic radius enhances π-stacking interactions in enzyme active sites .

Key Insights :

  • The target compound’s synthesis () is optimized for efficiency, leveraging bromination and acyl chloride coupling.
  • Hydroxyethyl analogs () face synthetic hurdles due to competing side reactions, limiting their utility .

Key Findings :

  • The isopropyl group in the target compound significantly enhances antiviral potency compared to methyl (IC₅₀ reduced by ~50%) .
  • Chloro/difluoromethyl derivatives () lack antiviral efficacy but are repurposed for agrochemicals .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid generally follows these key steps:

  • Formation of the pyrazole core with trifluoromethyl substitution at the 3-position.
  • Introduction of the isopropyl group at the N-1 position.
  • Selective bromination at the 4-position of the pyrazole ring.
  • Functionalization at the 5-position to introduce the carboxylic acid group.

These transformations are typically performed sequentially, with careful control of reaction conditions to ensure regioselectivity and high yield.

Preparation of the Pyrazole Core with Trifluoromethyl Substitution

A practical synthetic route to trifluoromethyl-substituted pyrazoles involves the reaction of α,β-unsaturated trifluoromethyl ketones with hydrazine derivatives. For example, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, pyrazole rings bearing trifluoromethyl groups at the 3-position can be synthesized via cyclization reactions under mild conditions.

Alternatively, hydrazone intermediates formed from 4-hydrazinobenzoic acid and trifluoromethyl-substituted aldehydes can be cyclized to pyrazole aldehydes, which serve as versatile intermediates for further functionalization.

The introduction of the isopropyl group at the nitrogen (N-1) of the pyrazole ring is typically achieved via alkylation reactions under acidic conditions. Alkylating agents such as isopropyl halides or sulfonates are reacted with the pyrazole nucleus, often in the presence of a base or acid catalyst, to provide the N-isopropyl substituted pyrazole.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is a critical step. This is commonly performed using brominating agents such as N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or side reactions.

A notable environmentally friendly method involves the use of inorganic bromide salts (e.g., sodium bromide, magnesium bromide) as brominating reagents in the presence of sulfonyloxy pyrazole carboxylate intermediates. This substitution reaction avoids the generation of phosphorus-containing waste typical of traditional bromination reagents like tribromophosphine oxide, offering a safer and cost-effective industrial process.

Introduction of the Carboxylic Acid Group at the 5-Position

The carboxylic acid functionality at the 5-position can be introduced via oxidation or functional group transformation of ester intermediates. Esterification followed by hydrolysis is a common approach. For example, ethyl esters of pyrazole carboxylic acids can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Representative Example and Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Pyrazole core formation 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + hydrazine 90 8 High Cyclization to trifluoromethyl-substituted pyrazole aldehyde intermediate
N-Isopropylation Isopropyl halide, acidic/basic catalyst Ambient to 90 2-12 Good Alkylation under controlled conditions
Bromination N-bromosuccinimide or inorganic bromide salts 40-90 2-12 95.9 Using sodium bromide in toluene at 90°C for 4 h yields 3-bromo derivative
Esterification and Hydrolysis Acid chloride or esterification reagents, then hydrolysis Ambient to reflux Variable High Conversion of ester to carboxylic acid functionality

Analysis of Preparation Methods

  • Environmental Impact: The use of inorganic bromide salts as brominating agents significantly reduces hazardous waste compared to traditional phosphorus-based bromination reagents, making the process more sustainable and industrially viable.

  • Yield and Purity: The substitution reaction using sodium bromide in organic solvents like toluene at elevated temperatures (around 90 °C) provides high yields (around 95.9%) and high product purity (~98%).

  • Reaction Conditions: Bromination reactions are typically carried out between 40-90 °C for 2-12 hours, with solvent choice ranging from ethers to chlorinated solvents, depending on the specific substrate and desired selectivity.

  • Scalability: The described methods have been demonstrated on multi-gram scales, indicating suitability for industrial synthesis.

Summary of Research Findings

  • The substitution of 3-substituted sulfonyloxy pyrazole carboxylates with inorganic bromide salts is a novel and efficient method for preparing bromo-pyrazole carboxylates with high yield and low environmental impact.

  • N-Isopropylation of pyrazoles is effectively achieved under acidic conditions with alkylating agents, enabling the introduction of the isopropyl group at the N-1 position.

  • Bromination with N-bromosuccinimide under mild conditions allows selective functionalization at the 4-position without over-bromination.

  • The carboxylic acid group at the 5-position can be introduced via ester intermediates followed by hydrolysis, a common and reliable transformation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

  • Methodology : A common approach involves bromination of pre-functionalized pyrazole precursors. For example, the Schlosser protocol (as adapted for similar compounds) uses oxalyl chloride to activate carboxylic acid intermediates, followed by coupling with nucleophiles like sulfonamides . Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalysts in degassed DMF/H₂O mixtures can introduce aryl groups at the 4-position .
  • Key Considerations : Optimize reaction time and temperature to minimize side reactions (e.g., debromination). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra for characteristic shifts (e.g., trifluoromethyl groups at ~110–120 ppm in 19F^{19}\text{F}) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For brominated pyrazoles, high-resolution data (e.g., Rint<0.05R_{\text{int}} < 0.05) ensures accurate determination of Br···π interactions .

Q. What are the preliminary biological screening strategies for this compound?

  • Approach : Screen against target enzymes (e.g., viral polymerases) using fluorescence-based assays. For example, non-nucleoside inhibitors of measles virus RNA polymerase can be evaluated via IC₅₀ measurements .
  • Controls : Include reference compounds (e.g., ribavirin for antiviral studies) and assess cytotoxicity in parallel using MTT assays .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The trifluoromethyl group increases electron-withdrawing effects, stabilizing intermediates during Pd-catalyzed couplings. Isopropyl substituents may hinder steric access to the 4-bromo position, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Data Contradictions : Some studies report lower yields with isopropyl vs. methyl groups due to steric hindrance. Mitigate this by optimizing solvent polarity (e.g., switching from DMF to THF) .

Q. What challenges arise in resolving hydrogen-bonding networks in crystallographic studies of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) patterns). Bromine atoms may participate in halogen bonding, complicating traditional H-bond analysis .
  • Troubleshooting : If twinning occurs (common with trifluoromethyl groups), apply SHELXD for structure solution or use high-symmetry space groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., RNA-dependent RNA polymerases). The trifluoromethyl group’s hydrophobicity and Br’s polarizability are critical for binding affinity predictions .
  • Validation : Cross-validate docking results with MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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